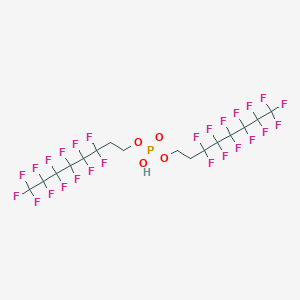
6:2 diPAP
描述
Bis[2-(perfluorohexyl)ethyl] Phosphate: is a fluorinated organophosphate compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
科学研究应用
Chemistry: In chemistry, Bis[2-(perfluorohexyl)ethyl] Phosphate is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s fluorinated nature can be leveraged in biological and medical research, particularly in the development of imaging agents and pharmaceuticals. Its stability and reactivity are advantageous in creating compounds with specific biological activities .
Industry: In industry, this compound is used in surface treatments and coatings to impart hydrophobic and oleophobic properties. It is also used in the production of specialty polymers and as an additive in lubricants and greases .
作用机制
6:2 diPAP, also known as Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate, is a compound that has been gaining attention due to its widespread presence in the environment and its potential effects on various biological systems .
Target of Action
It is known to be a precursor of the group of polyfluoroalkyl phosphate esters (pap) and can transform into several intermediates . The persistent final transformation products of diPAP, perfluorocarboxylic acids (PFCA), are part of the PFAA group .
Mode of Action
This compound interacts with its targets through a process of biotransformation. It is transformed into perfluorocarboxylic acids (C5-C7 PFCA) and two intermediates, 6:2 fluorotelomer carboxylic acid (FTCA) and 6:2 fluorotelomer unsaturated carboxylic acid (FTUCA) . The transformation is initiated by hydroxyl radicals .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the compound into various intermediates and final products. The transformation process is complex and involves multiple steps, leading to the formation of persistent PFAAs .
Pharmacokinetics
It is known that the compound can be transformed into various metabolites, which can have different bioavailability and distribution profiles .
Result of Action
It is known that the transformation products of this compound, such as pfca, can have various effects on biological systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, soil moisture may affect the transformation rate of precursors . Furthermore, temperature and soil moisture could indicate that a worst-case scenario for transformation product leaching into groundwater could occur during a mild summer with moderate evapotranspiration and heavy rainfall .
生化分析
Biochemical Properties
6:2 diPAP plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to biotransform into several intermediates, eventually leading to the formation of perfluorocarboxylic acids (PFCAs), which are persistent in the environment . The interaction of this compound with enzymes such as cytochrome P450 can lead to its oxidation and subsequent transformation into other metabolites. These interactions are essential for understanding the compound’s behavior and potential impacts on biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress and inflammatory responses. Additionally, it can affect cellular metabolism by disrupting lipid homeostasis and energy production pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound has been shown to bind to peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating lipid metabolism and inflammation. This binding can result in the modulation of PPAR target genes, affecting cellular functions and overall metabolic homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can degrade into other metabolites, which may have different biological activities. The stability of this compound in various environmental conditions, such as soil moisture, can also influence its transformation rate and subsequent effects on cellular function . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential adverse effects on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity, endocrine disruption, and developmental abnormalities. Threshold effects have been observed, where specific dosages result in noticeable changes in biological responses. Understanding the dosage-dependent effects of this compound is crucial for assessing its safety and potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound undergoes biotransformation through oxidation and hydrolysis, leading to the formation of intermediate metabolites and eventually PFCAs. These metabolic pathways are essential for understanding the compound’s persistence and potential bioaccumulation in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can bind to serum albumin, facilitating its transport in the bloodstream and distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum, where it may interfere with lipid metabolism and protein folding processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential impacts on cellular health .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(perfluorohexyl)ethyl] Phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, or chromatography to obtain the final product .
化学反应分析
Types of Reactions: Bis[2-(perfluorohexyl)ethyl] Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds .
相似化合物的比较
- Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin oxide
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness: What sets Bis[2-(perfluorohexyl)ethyl] Phosphate apart from similar compounds is its specific combination of a highly fluorinated alkyl chain with a phosphate group. This unique structure imparts distinct properties such as enhanced thermal stability, chemical resistance, and specific reactivity patterns that are not observed in other similar fluorinated compounds .
属性
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYYWMSLMLTXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(O)P(OH)(OCH2CH2C6F13)2, C16H9F26O4P | |
| Record name | 6:2 diPAP | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561590 | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57677-95-9 | |
| Record name | Bis[2-(perfluorohexyl)ethyl] phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57677-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol) hydrogen phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057677959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1LI0INZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]](/img/structure/B142065.png)
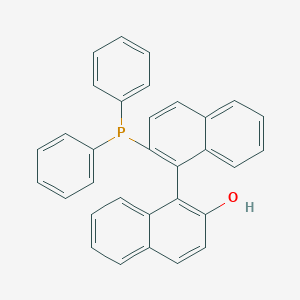

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)

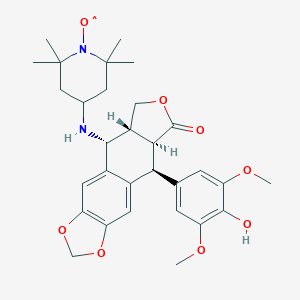

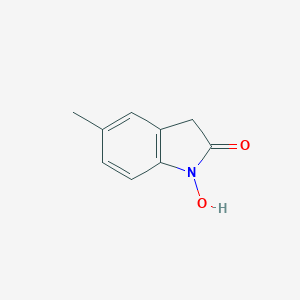
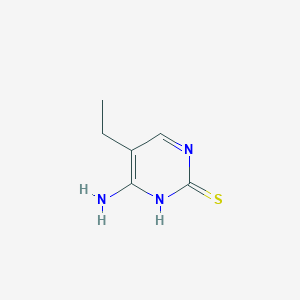

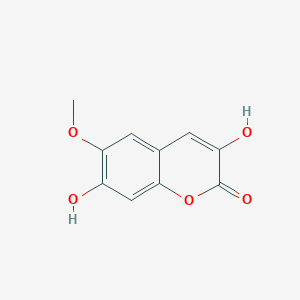
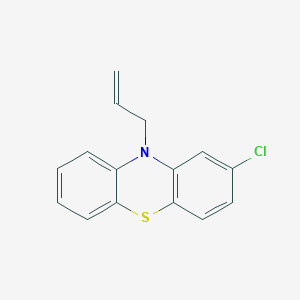
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)

